molecular formula C19H27N5O6 B1218172 Orbofiban acetate CAS No. 163250-91-7

Orbofiban acetate

Número de catálogo: B1218172
Número CAS: 163250-91-7
Peso molecular: 421.4 g/mol
Clave InChI: PKHRWVBUJHJCLV-ZOWNYOTGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El acetato de orbofiban es un fármaco de molécula pequeña que actúa como antagonista del receptor de la glucoproteína IIb/IIIa plaquetaria. Este compuesto inhibe eficazmente la agregación plaquetaria cuando se administra por vía oral. Fue desarrollado inicialmente por Pfizer Inc. para el tratamiento de enfermedades cardiovasculares, particularmente para afecciones como la angina inestable y el infarto de miocardio .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del acetato de orbofiban implica varios pasos clave. Una de las rutas sintéticas incluye la condensación de una benzamida sustituida con éster etílico de beta-alanina y diimidazol de carbonilo en piridina para producir una urea sustituida. Este intermedio se trata entonces con clorhidrato de hidroxilamina y trietilamina en acetato de etilo para obtener la N-hidroxibenzamida .

Métodos de producción industrial

Los métodos de producción industrial para el acetato de orbofiban no están ampliamente documentados en el dominio público. la síntesis normalmente implica técnicas estándar de síntesis orgánica, incluidas reacciones de condensación, amidación y procesos de purificación para asegurar la pureza y eficacia del compuesto .

Análisis De Reacciones Químicas

Receptor Binding Mechanism

Orbofiban acetate binds reversibly to the αIIbβ3 integrin through a dual coordination mechanism:

  • Arg-mimetic interaction : The compound's basic nitrogen forms hydrogen bonds with αIIb subunit residue Asp-224 .

  • Metal ion coordination : Its carboxyl group coordinates the Mg²⁺ or Mn²⁺ ion in the β3 subunit's metal ion–dependent adhesion site (MIDAS) .

This interaction prevents conformational changes in the receptor (e.g., headpiece extension or β1-α1 loop movement), stabilizing it in a closed, inactive state .

Key Structural Features

ParameterThis compoundReference
Target affinity (K<sub>d</sub>)93.4 nM (radioligand binding)
MIDAS coordinationDisplaces water 1, stabilizes Ser-123
Receptor priming effectModerate conformational perturbation

Crystallography studies show that orbofiban does not induce significant β3 hybrid domain swing or βI domain remodeling, unlike RGD-based antagonists (e.g., eptifibatide) .

Inhibition of Platelet Aggregation

  • Ex vivo studies : Orbofiban reduces ADP-induced platelet aggregation to 3% of baseline at 6 hours post-administration .

  • Dose dependency : Inhibition correlates with plasma concentration (peak effect at 2–6 hours) .

Selectivity

  • Minimal cross-reactivity with αVβ3 integrin (6% inhibition at 10 μM) .

Pharmacokinetic Interactions

ParameterValueReference
Bioavailability28%
Half-life (t<sub>1/2</sub>)18 hours
Plasma protein binding>90%

Orbofiban's prolonged half-life allows sustained receptor occupancy but increases bleeding risk in genetic subpopulations (e.g., GNB3 T allele carriers) .

Comparative Analysis With Other GPIIb/IIIa Antagonists

AgentMIDAS CoordinationConformational PrimingBleeding Risk
Orbofiban Indirect (via W2)ModerateHigh
EptifibatideDirectHighModerate
TirofibanDirectHighModerate
RoxifibanDirectLowLow

Orbofiban’s indirect water-mediated MIDAS interaction reduces receptor priming compared to eptifibatide but increases off-target effects .

Clinical Implications of Chemical Interactions

  • Thrombocytopenia risk : Orbofiban induces mild thrombocytopenia (2–4% incidence) due to autoantibody formation against αIIbβ3 .

  • Drug-receptor kinetics : Slow dissociation (t<sub>1/2</sub> ≈ 18 hours) prolongs antiplatelet activity but complicates reversal .

Limitations in Research Data

  • No published X-ray crystallography structures of orbofiban-αIIbβ3 complexes exist, unlike tirofiban or eptifibatide .

  • In vitro assays oversimplify shear stress conditions affecting platelet adhesion .

This compound’s chemical interactions exemplify the trade-offs in GPIIb/IIIa antagonist design: moderate receptor affinity and conformational effects improve safety over earlier agents, but pharmacokinetic properties limit therapeutic utility. Further structural studies are needed to optimize its water-mediated binding mechanism .

Aplicaciones Científicas De Investigación

El acetato de orbofiban se ha estudiado ampliamente por sus aplicaciones en diversos campos:

Mecanismo De Acción

El acetato de orbofiban ejerce sus efectos inhibiendo específicamente la unión del fibrinógeno al receptor de la glucoproteína IIb/IIIa en las plaquetas. Esta inhibición previene la agregación plaquetaria y la formación de trombos, que son procesos críticos en el desarrollo de las enfermedades cardiovasculares. Los objetivos moleculares implicados incluyen el receptor de la glucoproteína IIb/IIIa, que es una integrina que se encuentra en la superficie de las plaquetas .

Comparación Con Compuestos Similares

Compuestos similares

Compuestos similares al acetato de orbofiban incluyen:

  • Abciximab
  • Tirofiban
  • Eptifibatide
  • Roxifiban

Singularidad

El acetato de orbofiban es único por su biodisponibilidad oral y su inhibición específica del receptor de la glucoproteína IIb/IIIa. A diferencia de otros inhibidores de la glucoproteína IIb/IIIa que requieren administración intravenosa, el acetato de orbofiban puede administrarse por vía oral, lo que lo hace más conveniente para el uso a largo plazo .

Conclusión

El acetato de orbofiban es un compuesto significativo en el campo de la medicina cardiovascular debido a su potente actividad antiplaquetaria y su biodisponibilidad oral

Actividad Biológica

Orbofiban acetate is an orally active antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, primarily known for its role in inhibiting platelet aggregation. This compound has been the subject of extensive research due to its implications in treating acute coronary syndromes (ACS) and preventing thrombotic events.

Orbofiban functions by specifically inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation, which is a crucial step in thrombus formation during cardiovascular events. The mechanism involves blocking the conformational changes required for fibrinogen binding, thereby reducing platelet activation and aggregation .

Pharmacokinetics and Dosage

Research indicates that orbofiban is administered orally, with dosing regimens varying across clinical trials. A pivotal trial involved administering 50 mg of orbofiban twice daily, with some patients receiving a higher dose after an initial period. However, this approach led to concerning outcomes regarding mortality rates among patients with ACS .

Clinical Efficacy and Safety

Despite its pharmacological promise, orbofiban's clinical efficacy has been mixed. In a large-scale study involving over 10,000 patients, the fixed-dose regimen did not significantly reduce major cardiovascular events compared to placebo. Notably, there was an observed increase in mortality within certain treatment groups, leading to the premature termination of the trial .

Table 1: Summary of Clinical Trials Involving Orbofiban

Study TypePopulation SizeTreatment RegimenPrimary EndpointOutcome
Phase III Trial10,28850 mg twice dailyDeath, MI, recurrent ischemiaNo significant reduction; increased mortality in some groups
Subgroup Analysis887Orbofiban vs. placeboBleeding eventsIncreased bleeding risk in T allele carriers
Comparative StudyNot specifiedOrbofiban vs. other GPIIb/IIIa antagonistsPlatelet aggregation inhibitionOrbofiban was less effective than other agents

Adverse Effects

The adverse effects associated with orbofiban include increased risks of major bleeding events. In trials, the incidence of bleeding was significantly higher among patients treated with orbofiban compared to those receiving placebo. Specifically, rates were reported at 2.0%, 3.7%, and 4.5% across different dosage groups .

Genetic Factors Influencing Efficacy

Recent studies have identified genetic factors that may influence patient responses to orbofiban. The presence of the GNB3 T allele was associated with a higher risk of bleeding among patients treated with orbofiban, suggesting that genetic screening could play a role in personalizing treatment for better safety outcomes .

Comparative Studies with Other Antagonists

Orbofiban's efficacy has been compared to both oral and intravenous GPIIb/IIIa inhibitors such as eptifibatide and tirofiban. In these studies, orbofiban demonstrated a lower potency in inhibiting platelet aggregation compared to its counterparts . The comparative effectiveness is crucial as it informs clinical decisions regarding the choice of antiplatelet therapy.

Propiedades

IUPAC Name

acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHRWVBUJHJCLV-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167544
Record name Orbofiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163250-91-7
Record name Orbofiban acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163250-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbofiban acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbofiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORBOFIBAN ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXH3TSO8AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orbofiban acetate
Reactant of Route 2
Orbofiban acetate
Reactant of Route 3
Orbofiban acetate
Reactant of Route 4
Reactant of Route 4
Orbofiban acetate
Reactant of Route 5
Reactant of Route 5
Orbofiban acetate
Reactant of Route 6
Reactant of Route 6
Orbofiban acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.